YZK-C22

Fungicide Discovery PK Inhibitor Rhizoctonia solani

For researchers developing novel fungicides, variability in target engagement and whole-cell potency among PK inhibitors often complicates lead selection. YZK-C22 (CAS 1111646-44-6) is a well-characterized triazolothiadiazole benchmark that solves this challenge. - Consistent enzymatic potency (RsPK IC50 = 11.15 μg/mL) provides a reliable baseline for evaluating new chemical entities. - Its documented in vivo efficacy (60% inhibition against R. solani at 200 μg/mL) supports disease model calibration and candidate benchmarking. - This compound enables critical mechanistic studies separating PK inhibition from fungicidal outcomes.

Molecular Formula C7H3Cl3N6S2
Molecular Weight 341.6 g/mol
Cat. No. B12369436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYZK-C22
Molecular FormulaC7H3Cl3N6S2
Molecular Weight341.6 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C2=NN=C3N2N=C(S3)C(Cl)(Cl)Cl
InChIInChI=1S/C7H3Cl3N6S2/c1-2-3(18-15-11-2)4-12-13-6-16(4)14-5(17-6)7(8,9)10/h1H3
InChIKeyCKFAIRWSBXJUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YZK-C22 Baseline Overview


YZK-C22 is a triazolothiadiazole fungicide lead compound characterized by a 1,2,3-thiadiazol-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole skeleton [1]. It functions as a potent inhibitor of fungal pyruvate kinase (PK), a novel target in the glycolytic pathway [2]. This compound serves as a foundational chemical probe and benchmarking standard for PK-targeted fungicide research [3].

Fungicide lead compound targeting fungal pyruvate kinase
Chemical probe for glycolytic pathway studies
Benchmarking standard for PK-targeted fungicide screening

YZK-C22: Generic Substitution Risks


In research programs targeting fungal pyruvate kinase (PK), the performance of YZK-C22 cannot be assumed to be interchangeable with other PK inhibitors. Despite sharing a common nominal target, YZK-C22 and its analogs exhibit significant variation in both enzymatic potency (IC50) and, crucially, whole-cell fungicidal activity (EC50). For instance, certain derivatives demonstrate superior PK binding but inferior or comparable whole-cell potency, indicating divergent uptake, efflux, or off-target engagement [1]. This variability highlights that the specific core scaffold of YZK-C22 provides a unique balance of target engagement and bioavailability that is not easily replicated. Selection of a lead for screening or optimization must be anchored to the specific, quantitative performance data of YZK-C22 against a defined comparator panel [2].

Whole-cell potency divergence

Analog PK inhibitors may differ in EC50 against fungal pathogens despite comparable enzyme inhibition.

Core scaffold specificity

The triazolothiadiazole skeleton contributes a unique target engagement-bioavailability balance; replacement can alter efficacy profile.

Data-dependent selection

Procurement decisions should be anchored to direct comparative performance data, not class-level assumptions.

YZK-C22 Comparator Data


Whole-Cell Potency vs. Isothiazole-Purine 5ai

Compound YZK-C22 exhibits moderate whole-cell potency against the fungal pathogen Rhizoctonia solani. A direct head-to-head comparison in the same study reveals that the isothiazole-purine analog 5ai demonstrates significantly enhanced fungicidal activity, with an EC50 value of 1.5 μg/mL compared to 4.2 μg/mL for YZK-C22 [1].

Whole-cell potency (R. solani)
Head-to-head
YZK-C22: EC50 4.2 μg/mL · 5ai: EC50 1.5 μg/mL · Diflumetorim: 19.8 μg/mL
Assay context: benchmark for R. solani screening
Reported 2.8-fold lower EC50 for 5ai (1.5 vs 4.2 μg/mL)
Fungicide Discovery PK Inhibitor Rhizoctonia solani EC50

Enzymatic Inhibition vs. In Vivo Efficacy

A comparison of YZK-C22 with the triazolothiadiazine analog 6m reveals a key structure-activity relationship (SAR) insight. YZK-C22 is a more potent inhibitor of the RsPK enzyme in a biochemical assay, with an IC50 of 32.64 μM versus 67.30 μM for 6m [1]. However, in an in vivo assay on R. solani, 6m displayed a numerically higher inhibition rate (70% vs. 60% for YZK-C22) at a concentration of 200 μg/mL [1].

Enzymatic vs. in vivo
Head-to-head
YZK-C22: IC50 32.64 μM, in vivo 60% at 200 μg/mL; 6m: IC50 67.30 μM, in vivo 70%
In vitro target engagement does not predict in vivo response
6m showed greater in vivo inhibition despite weaker enzyme affinity
Fungicide Discovery PK Inhibitor Rhizoctonia solani IC50 In Vivo

B. cinerea Activity and PK Inhibition

Against the pathogen Botrytis cinerea, YZK-C22 shows moderate activity. A direct comparison with psoralen-based analog 11i indicates that 11i is significantly more potent, with an EC50 of 5.4 μg/mL compared to 13.4 μg/mL for YZK-C22 [1]. Interestingly, their PK enzyme inhibition potencies are comparable, with IC50 values of 39.6 μmol/L for 11i and 32.4 μmol/L for YZK-C22 [1].

B. cinerea activity & PK inhibition
Head-to-head
YZK-C22: EC50 13.4 μg/mL, IC50 32.4 μmol/L; 11i: EC50 5.4 μg/mL, IC50 39.6 μmol/L
Consistent PK inhibition profile supports cross-series comparison
11i more potent in whole-cell assay despite comparable enzyme IC50
Fungicide Discovery PK Inhibitor Botrytis cinerea EC50 IC50

R. solani Activity and RsPK Binding

A subsequent optimization campaign produced compound 5s, which exhibits a profound improvement in potency against R. solani. Compared to YZK-C22 (EC50 = 3.14 μg/mL), 5s is over 14-fold more active, with an EC50 of 0.21 μg/mL, and also shows a 2.30-fold increase in RsPK inhibition potency [1]. This superior binding was further confirmed by microscale thermophoresis (MST), which showed a lower dissociation constant for 5s [1].

R. solani potency improvement
Head-to-head
YZK-C22: EC50 3.14 μg/mL; 5s: EC50 0.21 μg/mL (>14-fold), RsPK IC50 ratio 2.30
Context-dependent: validates YZK-C22 as low-potency calibrant
5s binding confirmed by MST with lower Kd
Fungicide Discovery PK Inhibitor Rhizoctonia solani EC50 MST

PK Enzyme Inhibition Potency

While YZK-C22 is a potent PK inhibitor, an isothiazole-purine analog (5ai) shows slightly enhanced activity in a direct comparison. Compound 5ai demonstrates an IC50 of 38.8 μmol/L, which is marginally more potent than YZK-C22's IC50 of 42.4 μmol/L in the same assay [1].

PK enzyme inhibition (IC50)
Head-to-head
YZK-C22: 42.4 μmol/L · 5ai: 38.8 μmol/L
Stable benchmark for enzyme-level potency comparison
Reported 9% lower IC50 for 5ai
Fungicide Discovery PK Inhibitor IC50 Structure-Activity Relationship

Divergent Potency and Spectrum

Analog 5o represents a case where enzyme inhibition does not predict whole-cell activity. YZK-C22 is a more potent PK inhibitor than 5o, with an IC50 of 11.15 μg/mL versus 29.14 μg/mL [1]. Despite this, 5o demonstrates superior fungicidal activity (EC50) against R. solani (1.54 μg/mL vs. 3.14 μg/mL for YZK-C22) and also exhibits a broad spectrum of activity against multiple other fungal pathogens [1].

PK binding vs. whole-cell potency
Head-to-head
YZK-C22: IC50 11.15 μg/mL, EC50 3.14 μg/mL; 5o: IC50 29.14 μg/mL, EC50 1.54 μg/mL
Strong target engagement does not guarantee whole-cell potency
5o shows broader antifungal spectrum despite weaker PK inhibition
Fungicide Discovery PK Inhibitor Broad-Spectrum IC50 EC50

YZK-C22 Application Scenarios


PK Inhibitor Benchmarking Standard

YZK-C22's well-characterized profile as a moderate-potency PK inhibitor (e.g., RsPK IC50 = 11.15 - 42.4 μmol/L) makes it an ideal benchmark for evaluating new chemical entities [1]. Its consistent performance across multiple studies and assays provides a reliable baseline to quantify improvements in both enzyme inhibition and whole-cell fungicidal activity (EC50) for novel synthetic compounds [2].

Decoupling Target Engagement from Whole-Cell Efficacy

YZK-C22 is uniquely suited for studies designed to separate PK inhibition from fungicidal outcomes. Its data profile demonstrates potent enzymatic activity (IC50 = 11.15 μg/mL) that does not always translate to superior whole-cell potency (e.g., vs. 5o with EC50 of 1.54 μg/mL) [3]. This makes it a crucial control compound for investigating phenomena like compound uptake, efflux, or metabolic stability that influence the transition from in vitro target engagement to in vivo efficacy.

In Vivo Efficacy and Field Trial Baseline

YZK-C22 provides a reproducible baseline of in vivo performance. For example, it achieves a 60% inhibition rate against R. solani at 200 μg/mL and serves as a reference for more advanced leads like 6m (70% inhibition) [4]. This established efficacy makes it useful for calibrating disease models and evaluating the performance of new candidates under greenhouse or field conditions.

Application
Selection Property
Validation Focus
PK Inhibitor Benchmarking
Consistent, moderate enzymatic inhibition profile
Quantify improvements in enzyme/whole-cell potency for new leads
Target Engagement vs. Efficacy Decoupling
Translation gap between in vitro PK inhibition and fungicidal outcome
Investigate uptake, efflux, metabolic stability factors
In Vivo and Field Trial Baseline
Reproducible in vivo inhibition rate in fungal models
Calibrate disease models and evaluate new candidates' performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for YZK-C22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.